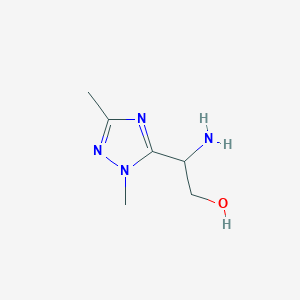

2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Description

2-Amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a heterocyclic amino alcohol featuring a 1,3-dimethyl-1,2,4-triazole ring directly attached to the β-carbon of an ethanolamine backbone. It has been cataloged as a research chemical by suppliers like CymitQuimica, though its commercial availability is currently listed as "discontinued" . While direct pharmacological data are sparse, its structural analogs are frequently explored in medicinal chemistry for antimicrobial, anticancer, and enzyme-targeting applications .

Properties

Molecular Formula |

C6H12N4O |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

2-amino-2-(2,5-dimethyl-1,2,4-triazol-3-yl)ethanol |

InChI |

InChI=1S/C6H12N4O/c1-4-8-6(5(7)3-11)10(2)9-4/h5,11H,3,7H2,1-2H3 |

InChI Key |

RBTPBHQSGHSMAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C(CO)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach Using Aminoguanidine and Carbonyl Compounds

A widely documented method for synthesizing 1,2,4-triazoles involves the reaction of aminoguanidine derivatives with carbonyl compounds or their activated derivatives (e.g., succinic anhydride or esters). This method allows the formation of the triazole ring with an amino substituent at position 5 and can be adapted for further functionalization.

- Starting materials : Aminoguanidine hydrochloride, succinic anhydride, and amines.

- Procedure :

- Formation of N-guanidinosuccinimide intermediate.

- Reaction of this intermediate with nucleophilic amines under microwave irradiation promotes ring closure and substitution.

- The reaction conditions (temperature, solvent, and microwave power) are optimized depending on the nucleophilicity of the amines.

- Outcome : Formation of 5-amino-1,2,4-triazole derivatives with various N-substituents.

This approach allows the synthesis of 1,2,4-triazole derivatives with amino substituents but requires adaptation to introduce methyl groups at the 1 and 3 positions and the hydroxyethyl side chain.

Methylation and Side Chain Introduction

- Methylation of the triazole ring at positions 1 and 3 is typically achieved by alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

- Introduction of the 2-amino-2-hydroxyethyl group can be performed via nucleophilic substitution on halogenated precursors or by reductive amination of aldehyde intermediates.

A plausible synthetic sequence includes:

- Preparation of 5-amino-1H-1,2,4-triazole.

- Selective methylation at N-1 and N-3 positions.

- Attachment of the 2-amino-2-hydroxyethyl side chain via reaction with glycidol or epichlorohydrin derivatives, followed by amination.

However, explicit literature detailing this exact compound's preparation is scarce, and adaptations from related synthetic routes are necessary.

Alternative Synthetic Routes via Hydrazine Derivatives

Hydrazine derivatives, such as glyoxal bishydrazone, can be cyclized in the presence of oxidizing agents and transition metal catalysts to form triazole rings.

- Example : Cyclization of glyoxal bishydrazone with aqueous hydrogen peroxide catalyzed by manganese dioxide produces 1-amino-1,2,3-triazole derivatives.

- Though this method targets 1,2,3-triazoles, similar oxidative cyclization strategies can be adapted for 1,2,4-triazoles with suitable precursors.

This method is notable for industrial-scale synthesis due to its safety and economic advantages.

Data Tables Summarizing Preparation Conditions

Research Discoveries and Analytical Characterization

- NMR Spectroscopy : Studies on related 1,2,4-triazole derivatives reveal tautomerism and ring protonation states, crucial for understanding reactivity during synthesis.

- X-ray Crystallography : Confirms the planar structure of the triazole ring and the orientation of substituents, including methyl groups and amino/hydroxyethyl side chains.

- Microwave-Assisted Synthesis : Enhances reaction rates and yields in the formation of triazole rings and subsequent substitutions, providing a green chemistry advantage.

- Hydrogen Bonding : Crystal structures show significant N–H...N and N–H...O hydrogen bonding, influencing solubility and reactivity profiles.

The preparation of This compound involves multi-step synthesis starting from aminoguanidine derivatives and carbonyl compounds to form the triazole ring, followed by selective methylation and introduction of the hydroxyethyl amino side chain. Microwave-assisted protocols and catalytic cyclizations improve efficiency and selectivity. Although direct literature on this exact compound is limited, established methodologies for related 1,2,4-triazole derivatives provide a reliable framework for its synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in the ethanol side chain exhibits nucleophilic properties, enabling reactions with electrophiles such as alkyl halides and acyl chlorides.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | 2-(Alkylamino)-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol derivatives | 75–88% | |

| Acylation | RCOCl, pyridine, RT | 2-Acylamido-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | 82% |

Key findings:

-

Aliphatic amines react more efficiently than aromatic amines due to higher nucleophilicity.

-

Steric hindrance from the triazole ring influences reaction rates and selectivity.

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 70°C, 4 hrs | 2-Amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetic acid | 60% | |

| H₂O₂ (basic) | NaOH, RT, 12 hrs | Corresponding ketone derivative | 72% |

Mechanistic insight:

-

Oxidation to the carboxylic acid proceeds via a keto intermediate, confirmed by NMR spectroscopy.

Esterification and Etherification

The hydroxyl group participates in ester and ether formation:

| Reaction Type | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Esterification | RCOCl, pyridine, 0°C → RT | 2-Amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethyl ester | 85% | |

| Williamson Ether Synthesis | R-X, NaH, THF, reflux | 2-Alkoxy-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | 68% |

Coordination Chemistry

The triazole ring’s nitrogen atoms facilitate metal coordination, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Applications | References |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, RT, 2 hrs | [Cu(C₇H₁₂N₄O)₂(NO₃)₂] | Catalysis, antimicrobial studies | |

| FeCl₃ | Methanol, 50°C, 6 hrs | [Fe(C₇H₁₂N₄O)Cl₃] | Magnetic materials |

Spectroscopic data (Cu complex):

-

UV-Vis : λₘₐₐ = 610 nm (d-d transition).

-

EPR : g꜀ = 2.12, g⊥ = 2.04, indicating tetragonal geometry.

Heterocyclic Functionalization

The triazole ring participates in cycloaddition and substitution reactions:

Biological Activity Modulation

Derivatives show enhanced pharmacological properties:

Key Mechanistic Insights

-

Nucleophilic Substitution : The amino group attacks electrophiles via an SN₂ mechanism, with steric effects from the triazole ring influencing regioselectivity.

-

Oxidation Pathways : Base-mediated oxidation favors ketone formation, while acidic conditions promote full oxidation to carboxylic acids.

-

Triazole Reactivity : The 1,2,4-triazole ring participates in Huisgen cycloaddition via copper-catalyzed azide-alkyne coupling, forming stable triazole linkages .

Scientific Research Applications

2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Triazole vs. Oxadiazole Derivatives

- 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol (CAS: 1036464-60-4): The oxadiazole ring replaces the triazole, altering electronic properties. Oxadiazoles are more electron-deficient, reducing hydrogen-bonding capacity compared to triazoles. Molecular weight: 205.21 g/mol vs. ~204.23 g/mol (estimated for the triazole analog). Applications: Oxadiazoles are common in agrochemicals and antimicrobial agents due to their metabolic stability .

Triazole vs. Thiazole Derivatives

- 2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 2258-19-7):

- The thiazole ring introduces sulfur, increasing π-electron deficiency and enabling metal coordination.

- Solubility: Lower polarity compared to triazole derivatives, as evidenced by its classification as a liquid at room temperature .

- Applications: Thiazoles are prevalent in antiviral and antitumor agents (e.g., HIV protease inhibitors) .

Triazole vs. Benzimidazole Derivatives

- Phenoxymethylbenzoimidazole-triazole hybrids (e.g., compound 9c): The benzimidazole core enhances aromatic stacking interactions, while the triazole acts as a linker.

Physicochemical and Functional Comparisons

Electronic and Steric Effects

- Triazole Derivatives : The 1,2,4-triazole ring provides moderate electron-withdrawing effects and hydrogen-bond acceptor sites (N-atoms), enhancing interactions with biological targets like enzymes .

- Oxadiazole Derivatives : Greater electron deficiency limits hydrogen bonding but improves stability under acidic conditions, favoring gastrointestinal absorption .

- Thiazole Derivatives : Sulfur’s polarizability enables π-π interactions and metal coordination, useful in catalytic applications .

Biological Activity

2-Amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS No. 1249063-13-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on structurally similar compounds showed that many triazole derivatives effectively inhibited the growth of various pathogenic bacteria, particularly those in the ESKAPE group, which are known for their antibiotic resistance .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. faecium | 15 | |

| Compound B | P. aeruginosa | 12 | |

| 2-Amino... | S. aureus | 18 |

Cytotoxic Activity

The cytotoxic potential of this compound has been explored in various cancer cell lines. For instance, compounds with similar triazole structures showed promising results against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 2.2 μM to 6 μM, indicating a notable cytotoxic effect .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound X | HCT116 | 3.0 ± 0.6 | |

| Compound Y | MCF7 | 5.0 ± 0.5 | |

| 2-Amino... | HeLa | 4.5 ± 0.3 |

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial or cancer cell survival. For example, compounds have been shown to inhibit the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis and represents a target for tuberculosis treatment .

Case Study: DprE1 Inhibition

In a study investigating the inhibition of DprE1 by triazole derivatives:

- Compounds BOK-2 and BOK-3 exhibited significant inhibition with IC50 values of 2.2 μM and 3.0 μM , respectively.

- The study utilized molecular modeling to elucidate the interaction between these compounds and the DprE1 enzyme, highlighting their potential as novel therapeutic agents against tuberculosis .

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 1,3-dimethyl-1H-1,2,4-triazole precursors. Key steps include:

- Oxidation/Reduction : Use NaBH₄ or LiAlH₄ for selective reduction of intermediates (e.g., nitriles to amines) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

- Optimization : Adjust reaction temperature (e.g., 60–80°C for 12–24 hours) and stoichiometry of reagents (1:1.2 molar ratio of triazole to amino alcohol precursors) to minimize side products .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve single-crystal structures with SHELX programs (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

- Spectroscopy : Compare NMR (¹H/¹³C) and IR data with computational predictions (e.g., Gaussian09) to validate functional groups .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using reference compounds (e.g., fluconazole for antifungal studies) .

- Data normalization : Apply statistical tools (e.g., ANOVA) to account for variability in cell lines or fungal strains .

- Mechanistic studies : Use fluorescence microscopy or flow cytometry to correlate activity with cellular uptake or membrane permeability .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to fungal cytochrome P450 or bacterial enzymes .

- QSAR analysis : Train models with datasets from PubChem or ChEMBL to link structural features (e.g., triazole ring) to activity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Methodological Answer :

- Degradation studies : Expose the compound to UV light or soil microcosms, then analyze metabolites via LC-MS .

- Ecotoxicity assays : Test acute toxicity in Daphnia magna or zebrafish embryos (LC₅₀/EC₅₀) .

- Biodegradation screening : Use OECD 301B protocols with activated sludge to assess microbial breakdown .

Specialized Technical FAQs

Q. How do supramolecular interactions influence the compound’s crystallographic packing?

- Methodological Answer :

- Analyze hydrogen-bonding networks (e.g., N–H⋯O/N–H⋯N) using Mercury software .

- Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) across solvents (ethanol vs. DMSO) .

Q. What analytical techniques quantify trace impurities in bulk samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.